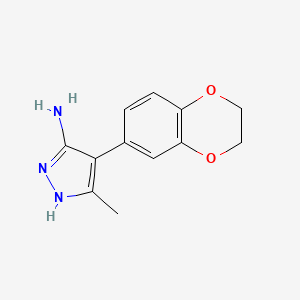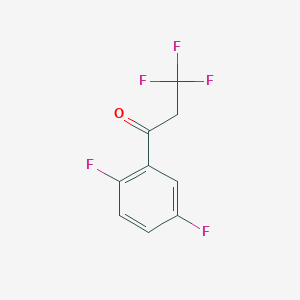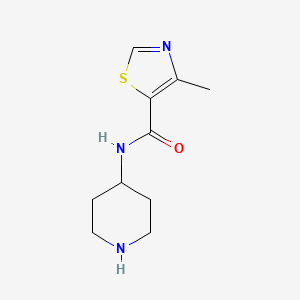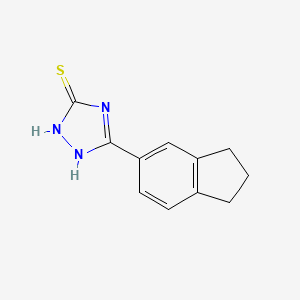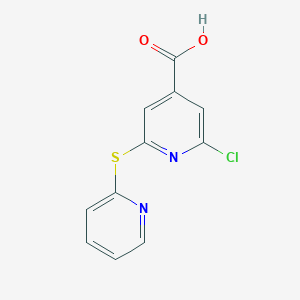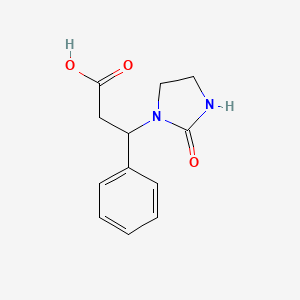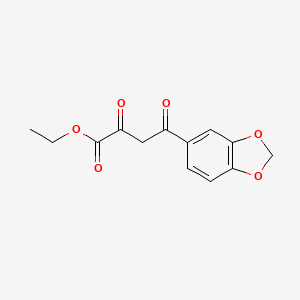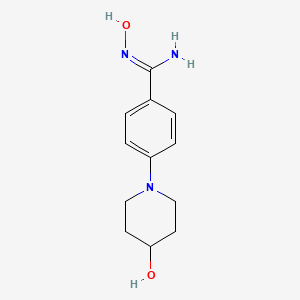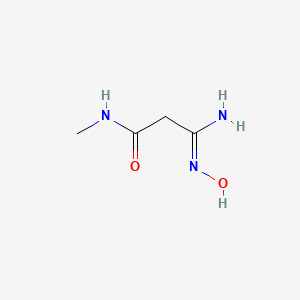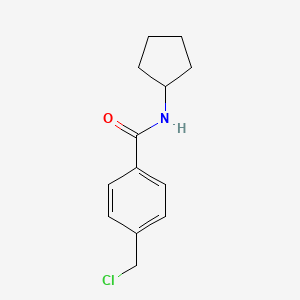![molecular formula C6H3ClIN3 B1420075 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1152475-50-7](/img/structure/B1420075.png)
2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Vue d'ensemble
Description
2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the molecular formula C6H3ClIN3 . It has a molecular weight of 279.46 g/mol . The IUPAC name for this compound is 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine .
Molecular Structure Analysis
The InChI code for 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is 1S/C6H3ClIN3/c7-6-10-2-4-5(11-6)3(8)1-9-4/h1-2,9H . The Canonical SMILES representation is C1=C(C2=NC(=NC=C2N1)Cl)I .Physical And Chemical Properties Analysis
2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine has a molecular weight of 279.46 g/mol . It has a XLogP3-AA value of 2, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 41.6 Ų .Applications De Recherche Scientifique
Chemical Functionalization and Synthesis
- C-Functionalization of Pyrrolopyrimidines: The C-functionalization of pyrrolo[3,2-d]pyrimidine scaffolds, including 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, has been performed using cross-coupling reactions. This process facilitates the creation of versatile synthetic precursors for compounds such as 9-deazapurines and 4,6-diazaindoles (Bambuch et al., 2007).
Synthesis of Nucleoside Analogs
- Synthesis of Pyrrolopyrimidine Nucleosides: The treatment of various derivatives, including chloro and iodo pyrrolopyrimidines, has been utilized to synthesize pyrrolopyrimidine nucleosides. These nucleosides are related to certain nucleoside antibiotics, indicating potential biomedical applications (Hinshaw et al., 1969).
Application in Biological Screening
- Synthesis of Tetrazolo and Triazolo Pyrrolopyrimidines: Novel pyrrolopyrimidines, including chloro derivatives, have been synthesized for potential use in biological screening as antibacterial agents (Dave & Shah, 2002).
Structural Studies
- Investigation of Molecular Structure: Detailed studies on the molecular structure of pyrrolopyrimidines, including derivatives like 2-amino-7-chloro-2'-deoxytubercidin, have been conducted. These studies provide insights into the compound's three-dimensional network and intermolecular interactions, crucial for understanding its chemical behavior and potential applications (Seela et al., 2006).
Palladium-Catalyzed Reactions
- Palladium-Catalyzed Coupling for Heterocyclic Synthesis: The use of palladium-catalyzed reactions with pyrrolopyrimidines, including chloro and iodo derivatives, leads to the synthesis of novel heterocyclic systems. These reactions are instrumental in creating diverse molecular structures for potential applications in pharmaceuticals and materials science (Tumkevičius & Masevičius, 2004).
Antiproliferative Agents Research
- Study of Pyrrolopyrimidines as Antiproliferative Agents: Pyrrolo[3,2-d]pyrimidines, including N5-substituted variants, have been extensively studied for their potential as antiproliferative agents, focusing on modifications to the pyrimidine ring. These studies are significant for developing new therapeutics targeting cell proliferation in diseases like cancer (Cawrse et al., 2019).
Synthesis for Antiviral Research
- Synthesis of Pyrrolopyrimidine Derivatives for Antiviral Activity: The synthesis of certain 4-substituted and 2,4-disubstituted pyrrolopyrimidines has been explored for their potential antiviral activity. These compounds offer insights into developing new antiviral therapeutics (Saxena et al., 1988).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-6-10-2-4-5(11-6)3(8)1-9-4/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKBZIDRWUSKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=NC=C2N1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670664 | |
| Record name | 2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
CAS RN |
1152475-50-7 | |
| Record name | 2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

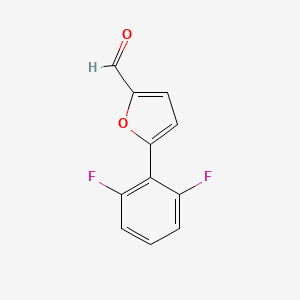
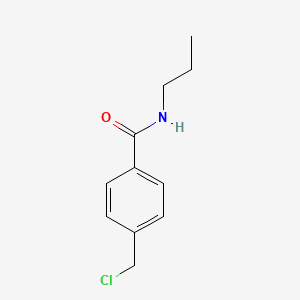
![3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1419995.png)
